Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as carbonyl groups, to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Scientific Research Applications
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The pathways involved in its action depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-oxa-3-azabicyclo[3.2.1]octane
- (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
OZNXIMCBZAVFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.